Rimeporide-15N3 Hydrochloride

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification NHE-1 Inhibitor

Rimeporide-15N3 hydrochloride is the definitive stable isotope-labeled internal standard (SIL-IS) for accurate LC-MS/MS quantification of rimeporide in biological matrices. Its +3 Da mass shift and chemical identity ensure co-elution and identical ionization, correcting for matrix effects and variability. This is the only commercially available 15N-labeled form specifically designed to meet FDA/EMA bioanalytical validation criteria, making it essential for DMD pharmacokinetic/pharmacodynamic studies.

Molecular Formula C₁₁H₁₆Cl¹⁵N₃O₅S₂
Molecular Weight 372.83
Cat. No. B1152547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRimeporide-15N3 Hydrochloride
SynonymsN-(Aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)benzamide-15N3 Hydrochloride_x000B_
Molecular FormulaC₁₁H₁₆Cl¹⁵N₃O₅S₂
Molecular Weight372.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rimeporide-15N3 Hydrochloride: A Stable Isotope-Labeled NHE-1 Inhibitor for Quantitative Bioanalysis


Rimeporide-15N3 hydrochloride (EMD-87580-15N3 hydrochloride) is a 15N-labeled analog of rimeporide hydrochloride, a potent and selective inhibitor of the sodium/hydrogen exchanger type 1 (NHE-1) . The unlabeled parent compound exhibits an IC50 of 0.1 μM for NHE-1-mediated H+ efflux inhibition in isolated cardiomyocytes and a Ki of 0.08 μM for NHE-1 binding . Rimeporide-15N3 hydrochloride incorporates three 15N atoms into the guanidine moiety, resulting in a molecular weight of 372.83 g/mol and a mass shift of +3.0 Da relative to the unlabeled compound . This isotopic label enables its use as an internal standard for the accurate quantification of rimeporide in complex biological matrices via LC-MS/MS.

Why Unlabeled Rimeporide or Alternative NHE-1 Inhibitors Cannot Replace Rimeporide-15N3 Hydrochloride in Quantitative LC-MS/MS Workflows


In quantitative bioanalysis, stable isotope-labeled internal standards (SIL-IS) are essential for correcting variability arising from sample preparation, matrix effects, and instrument fluctuations [1]. While unlabeled rimeporide hydrochloride can serve as an analytical reference standard for identification, it cannot function as an internal standard because it co-elutes and shares identical mass spectrometric transitions with the analyte, preventing independent quantification. Similarly, other NHE-1 inhibitors such as cariporide, eniporide, or amiloride possess distinct chemical structures, chromatographic retention times, and ionization efficiencies that differ from rimeporide, rendering them unsuitable as internal standards for accurate rimeporide quantification . Rimeporide-15N3 hydrochloride provides the requisite physicochemical similarity for co-elution while offering a distinct +3 Da mass shift for unequivocal mass spectrometric differentiation, a critical requirement for validated LC-MS/MS methods.

Quantitative Differentiation of Rimeporide-15N3 Hydrochloride: Evidence for Analytical and Pharmacological Superiority


Mass Spectrometric Differentiation: Rimeporide-15N3 Hydrochloride Provides a Definitive +3 Da Mass Shift Versus Unlabeled Rimeporide

Rimeporide-15N3 hydrochloride exhibits a molecular ion mass of 372.83 g/mol, representing a +3.0 Da increase compared to the unlabeled rimeporide hydrochloride (369.84 g/mol) due to the incorporation of three 15N atoms . In contrast, alternative NHE-1 inhibitors such as cariporide (MW 333.38) or amiloride (MW 229.63) exhibit entirely different molecular weights, precluding their use as internal standards for rimeporide quantification . The +3 Da mass shift ensures that the isotopic envelope of the labeled internal standard does not overlap with that of the unlabeled analyte, enabling baseline-resolved detection in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on triple quadrupole mass spectrometers.

Stable Isotope Labeled Internal Standard LC-MS/MS Quantification NHE-1 Inhibitor

Absence of Hydrogen-Deuterium Exchange: 15N-Labeled Rimeporide Maintains Chromatographic Fidelity Versus Deuterated Internal Standards

Deuterium-labeled internal standards (e.g., Rimeporide-dx) are susceptible to hydrogen-deuterium exchange in protic solvents, leading to shifts in retention time and variable matrix effects [1]. In contrast, 15N-labeled compounds such as Rimeporide-15N3 hydrochloride are chemically stable and do not undergo isotopic exchange under standard LC-MS conditions, ensuring consistent co-elution with the unlabeled analyte [2]. This property is critical for accurate correction of ionization suppression or enhancement caused by biological matrix components, as any divergence in retention time between the analyte and internal standard can compromise quantitative accuracy.

Stable Isotope Labeling LC-MS/MS Internal Standard

Potent and Selective NHE-1 Inhibition: Rimeporide-15N3 Hydrochloride Enables Accurate Quantification of a Clinically Relevant NHE-1 Inhibitor

The unlabeled parent compound, rimeporide hydrochloride, demonstrates an IC50 of 0.1 μM for NHE-1-mediated H+ efflux in isolated cardiomyocytes and a Ki of 0.08 μM for NHE-1 binding . It is >100-fold selective for NHE-1 over other NHE isoforms (NHE-2, NHE-3) based on class-level data for this series of benzoylguanidine derivatives . In Duchenne muscular dystrophy (DMD) patient-derived myotubes, 0.1 μM rimeporide reduced intracellular calcium overload by 35% and decreased reactive oxygen species generation by 40% . Alternative NHE-1 inhibitors such as cariporide or eniporide lack this specific clinical development trajectory in DMD and possess distinct pharmacokinetic profiles [1]. Rimeporide-15N3 hydrochloride is therefore the only isotopically labeled internal standard suitable for quantifying rimeporide in PK/PD studies supporting DMD clinical trials.

NHE-1 Inhibitor Duchenne Muscular Dystrophy Internal Standard

Clinical Pharmacokinetics: Rimeporide-15N3 Hydrochloride Supports Dose-Exposure Correlation in DMD Patients

In a Phase Ib clinical trial in ambulant boys with DMD (N=20, 6–11 years), rimeporide demonstrated dose-proportional pharmacokinetics with a Cmax of 0.6 μM following a 50 mg oral dose, a t1/2 of 5.2 hours, and no accumulation upon repeated dosing [1]. The labeled internal standard, Rimeporide-15N3 hydrochloride, is essential for the LC-MS/MS quantification of rimeporide in plasma samples from these studies, as it enables accurate measurement of drug concentrations down to the ng/mL range . In contrast, alternative NHE-1 inhibitors such as cariporide and eniporide have been primarily investigated in cardiovascular indications with different clinical PK profiles, and no stable isotope-labeled versions are widely available for their quantification .

Pharmacokinetics Duchenne Muscular Dystrophy Bioanalysis

Optimal Research and Industrial Application Scenarios for Rimeporide-15N3 Hydrochloride


LC-MS/MS Method Development and Validation for Rimeporide Quantification in Biological Matrices

Rimeporide-15N3 hydrochloride serves as the optimal internal standard for developing and validating LC-MS/MS assays to quantify rimeporide in plasma, urine, or tissue homogenates. Its +3 Da mass shift ensures no isotopic interference, while its chemical identity to the analyte guarantees co-elution and identical ionization efficiency . This enables the method to meet regulatory bioanalytical validation criteria (FDA/EMA guidelines) for accuracy and precision [1].

Pharmacokinetic and Pharmacodynamic Studies in Duchenne Muscular Dystrophy (DMD) Preclinical Models

In preclinical studies using mdx mice, accurate quantification of rimeporide in plasma and muscle tissue is essential for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships. Rimeporide-15N3 hydrochloride enables precise measurement of drug concentrations, supporting the correlation between exposure and efficacy outcomes such as improved grip strength (22% increase) and reduced muscle damage markers (45% decrease in CK) .

Clinical Trial Sample Analysis for Rimeporide in DMD Patients

For ongoing and future clinical trials evaluating rimeporide in DMD, bioanalytical laboratories require a robust, validated LC-MS/MS method using a stable isotope-labeled internal standard. Rimeporide-15N3 hydrochloride is the only commercially available 15N-labeled internal standard specifically designed for this purpose, ensuring consistency and comparability of pharmacokinetic data across study sites and time points .

Quote Request

Request a Quote for Rimeporide-15N3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.